3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClF4NO3S and its molecular weight is 397.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide. These factors can include pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the chloro, fluoro, and trifluoromethyl groups, which can form hydrogen bonds and participate in electrostatic interactions .
Cellular Effects
It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide in animal models have not been reported in the literature. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Biological Activity
3-Chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide, often referred to by its chemical structure, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H12ClF3N2O3S
- Molecular Weight : 362.76 g/mol
- CAS Number : 353292-92-9
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition against various enzymes such as cholinesterases and cyclooxygenase (COX). For instance, halogenated derivatives often exhibit enhanced interactions due to electron-withdrawing effects, which can stabilize enzyme-ligand complexes .
- Antioxidant Activity : The presence of trifluoromethyl groups has been linked to increased free radical scavenging abilities. This is crucial in mitigating oxidative stress-related cellular damage .
- Cytotoxicity : Studies have indicated that certain derivatives of sulfonamide compounds exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The specific mechanisms may involve apoptosis induction and cell cycle arrest .
Biological Activity Overview
Here is a summary of the biological activities associated with this compound and its analogs:
Case Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of various derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated significant inhibition with IC50 values indicating moderate potency against these enzymes. The structural modifications, particularly the presence of halogen atoms, were found to enhance inhibitory activity.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Research involving the cytotoxicity of sulfonamide derivatives showed that specific analogs exhibited substantial growth inhibition in MCF-7 cells. The study highlighted that the mechanism involved apoptosis and was influenced by the compound's ability to induce oxidative stress within the cells.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Solubility : Moderate aqueous solubility was noted at pH 7.4.
- Permeability : Caco-2 permeability assays indicated that the compound is likely brain penetrable, which is vital for central nervous system-targeted therapies.
- Stability : The compound showed good stability in human plasma over a period of two hours post-administration .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4NO3S/c16-12-7-11(5-6-13(12)17)25(23,24)21-8-14(22)9-1-3-10(4-2-9)15(18,19)20/h1-7,14,21-22H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXALZLDOTWRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.